(Z)-methyl 4-((3-(6-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
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Description
(Z)-methyl 4-((3-(6-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-6-oxohexyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C21H22N4O4S3 and its molecular weight is 490.61. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
- Compounds similar to (Z)-methyl 4-...benzoate, particularly those with 4-thiazolidinones and benzothiazole moieties, have demonstrated significant anticancer activity. One study found that these compounds showed anticancer properties on various cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
- Another study synthesized and evaluated novel quinuclidinone derivatives, including compounds with structural similarities to (Z)-methyl 4-...benzoate, for potential anti-proliferative effects. They found that these compounds exhibited potent anti-cancer activity (Soni et al., 2015).
Anti-Inflammatory and Anti-Exudative Activity
- Research on derivatives of 4-thiazolidinones, which share structural features with (Z)-methyl 4-...benzoate, revealed significant anti-inflammatory and anti-exudative activities. These compounds were evaluated using in vivo models and compared to classic non-steroidal anti-inflammatory drugs (Golota et al., 2015).
Antimicrobial Activity
- A study on 1,3-thiazolidin-4-one compounds, which are structurally related to (Z)-methyl 4-...benzoate, demonstrated powerful antimicrobial activities. The compounds were synthesized and identified through various analytical methods, showing promising results against several microbial strains (Ayyash & Hammady, 2020).
Photodynamic Therapy Applications
- The compound (Z)-methyl 4-...benzoate and its derivatives have potential applications in photodynamic therapy for cancer treatment. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base revealed that these compounds have high singlet oxygen quantum yield, crucial for photodynamic therapy (Pişkin et al., 2020).
Xanthine Oxidase Inhibition
- A research study focused on 2-amino-5-alkylidene-thiazol-4-ones, similar to (Z)-methyl 4-...benzoate, for their xanthine oxidase inhibitory properties. These compounds showed potent inhibitory effects and anti-inflammatory responses, suggesting their potential use in medical applications (Smelcerovic et al., 2015).
Properties
IUPAC Name |
methyl 4-[(Z)-[3-[6-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-6-oxohexyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S3/c1-13-23-24-20(31-13)22-17(26)6-4-3-5-11-25-18(27)16(32-21(25)30)12-14-7-9-15(10-8-14)19(28)29-2/h7-10,12H,3-6,11H2,1-2H3,(H,22,24,26)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBJXBGQCPLRB-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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